An In-depth Technical Guide to 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
An In-depth Technical Guide to 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromoethyl group and a trifunctionalized benzene ring, makes it an attractive starting material for the synthesis of complex molecular architectures. The presence of chlorine and fluorine atoms on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, along with a proposed synthetic protocol and expected analytical characteristics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1803582-23-1 | [1] |
| Molecular Formula | C₈H₇BrClF | [2] |
| Molecular Weight | 237.50 g/mol | [2] |
| Boiling Point | Not available (Predicted) | |
| Melting Point | Not available | |
| Density | Not available (Predicted) | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Handling
Proposed Synthetic Route
A plausible and efficient method for the synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene involves the bromination of the corresponding alcohol, 1-(3-chloro-2-fluorophenyl)ethanol. This two-step process would typically start from the commercially available 3-chloro-2-fluoroacetophenone.
Caption: Proposed two-step synthesis of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.
Step 1: Synthesis of 1-(3-chloro-2-fluorophenyl)ethanol (Precursor)
The reduction of 3-chloro-2-fluoroacetophenone to the corresponding secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective reagent for this purpose.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-fluoroacetophenone in methanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chloro-2-fluorophenyl)ethanol.
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The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Bromination of 1-(3-chloro-2-fluorophenyl)ethanol
The conversion of the secondary alcohol to the corresponding bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly employed for this transformation. The use of PBr₃ is often preferred for its milder conditions.
Experimental Protocol:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 1-(3-chloro-2-fluorophenyl)ethanol in a dry, aprotic solvent such as diethyl ether or dichloromethane.
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Cool the solution to 0 °C.
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Slowly add phosphorus tribromide (PBr₃) dropwise via a syringe. The reaction is exothermic.
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After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.
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Purification can be achieved by vacuum distillation or column chromatography.
Safety and Handling
While a specific safety data sheet for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is not widely available, it should be handled with the precautions appropriate for a halogenated organic compound. Based on the GHS classifications for the related compound 1-bromo-3-chloro-2-fluorobenzene, the following hazards can be anticipated[3]:
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Skin Irritation: Likely to cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Spectroscopic Characterization
Predictive tools and analysis of analogous structures can provide insight into the expected spectroscopic data for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the bromoethyl group.
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Aromatic Region (δ 7.0-7.5 ppm): Three signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the chloro, fluoro, and bromoethyl substituents.
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Bromoethyl Group:
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A quartet for the methine proton (-CH(Br)-) around δ 5.0-5.5 ppm, split by the three protons of the methyl group.
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A doublet for the methyl protons (-CH₃) around δ 1.8-2.2 ppm, split by the methine proton.
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the halogen substituents, and the carbons of the bromoethyl group will appear in the aliphatic region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the compound (m/z = 236, 238, 240) with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Expected Fragmentation Pattern:
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Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond, leading to a peak at [M-79]⁺ and [M-81]⁺.
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Loss of the Ethyl Group: Fragmentation involving the loss of the entire ethyl group.
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Benzylic Cleavage: Cleavage of the bond between the benzene ring and the bromoethyl group.
Caption: Predicted major fragmentation pathways for 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene in mass spectrometry.
Applications in Research and Development
The structural features of 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene make it a valuable intermediate for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The bromoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The substituted benzene ring can be further modified through cross-coupling reactions or other aromatic transformations. This compound serves as a key starting material for creating novel chemical entities with potential biological activity.
Conclusion
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a chemical intermediate with significant synthetic potential. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its known characteristics, a plausible and detailed synthetic route, and predicted analytical data. As research involving this compound progresses, a more complete experimental profile will undoubtedly emerge, further solidifying its role as a valuable tool for chemists in both academic and industrial settings.
References
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PubChem. 1-Bromo-3-chloro-2-fluorobenzene. [Link]
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Dana Bioscience. 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene 100mg. [Link]
